molecular formula C14H15NO4S B5700117 N-ethyl-N-(naphthalen-2-ylsulfonyl)glycine

N-ethyl-N-(naphthalen-2-ylsulfonyl)glycine

Cat. No.: B5700117
M. Wt: 293.34 g/mol
InChI Key: GBEWEDVJDWVGOA-UHFFFAOYSA-N
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Description

N-ethyl-N-(naphthalen-2-ylsulfonyl)glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of an ethyl group, a naphthalene ring, and a sulfonyl group attached to the glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(naphthalen-2-ylsulfonyl)glycine typically involves the reaction of naphthalene-2-sulfonyl chloride with glycine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with ethyl iodide to introduce the ethyl group, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(naphthalen-2-ylsulfonyl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming corresponding sulfonamide or sulfonothiol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Sulfonamide or sulfonothiol derivatives.

Scientific Research Applications

N-ethyl-N-(naphthalen-2-ylsulfonyl)glycine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of antitumor agents due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-ethyl-N-(naphthalen-2-ylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This compound may also interfere with signaling pathways by binding to receptors or other proteins, thereby modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(naphthalen-2-ylsulfonyl)glycine: Similar structure but with a methyl group instead of an ethyl group.

    N-ethyl-N-(phenylsulfonyl)glycine: Similar structure but with a phenyl group instead of a naphthalene ring.

    N-ethyl-N-(naphthalen-1-ylsulfonyl)glycine: Similar structure but with the sulfonyl group attached to the 1-position of the naphthalene ring.

Uniqueness

N-ethyl-N-(naphthalen-2-ylsulfonyl)glycine is unique due to the specific positioning of the sulfonyl group on the 2-position of the naphthalene ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group also contributes to its distinct properties compared to its methyl or phenyl analogs.

Properties

IUPAC Name

2-[ethyl(naphthalen-2-ylsulfonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-2-15(10-14(16)17)20(18,19)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEWEDVJDWVGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)S(=O)(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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